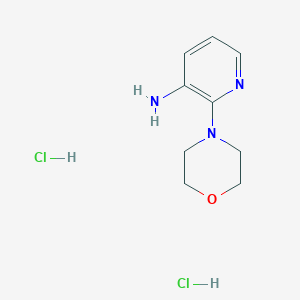
2-Morpholinopyridin-3-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Morpholinopyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N3O and a molecular weight of 252.14 g/mol . It is a derivative of pyridine, containing both morpholine and amine functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinopyridin-3-amine dihydrochloride typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method includes the use of Grignard reagents to introduce the morpholine group into the pyridine ring . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize impurities .
化学反应分析
Types of Reactions
2-Morpholinopyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, amine derivatives, and N-oxides, which have significant applications in pharmaceuticals and agrochemicals .
科学研究应用
2-Morpholinopyridin-3-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2-Morpholinopyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, making it a valuable compound in drug discovery .
相似化合物的比较
Similar Compounds
2-Pyridinamine: A simpler analog without the morpholine group.
3-Morpholinopyridine: Similar structure but with the morpholine group at a different position.
2-Morpholinopyridine: Lacks the amine group present in 2-Morpholinopyridin-3-amine dihydrochloride.
Uniqueness
This compound is unique due to the presence of both morpholine and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C9H15Cl2N3O |
|---|---|
分子量 |
252.14 g/mol |
IUPAC 名称 |
2-morpholin-4-ylpyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H13N3O.2ClH/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12;;/h1-3H,4-7,10H2;2*1H |
InChI 键 |
DLYMSQZZOCZRCF-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=C(C=CC=N2)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B11927388.png)
![2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone](/img/structure/B11927414.png)
![oxan-4-ylmethyl (2S)-2-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carbonyl)amino]-3-methylbutanoate](/img/structure/B11927422.png)
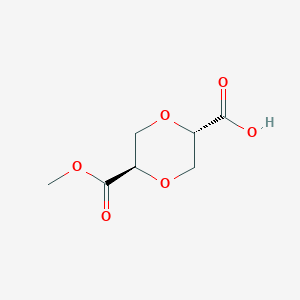
![3-[2-[(4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-4-(5-chloropyridin-3-yl)-3-[(4-methylcyclohexyl)methyl]imidazo[4,5-c]pyridin-6-yl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11927429.png)

![N-[(2S,4R)-2-[3-(3,5-dimethylimidazol-4-yl)-1H-1,2,4-triazol-5-yl]oxan-4-yl]-N-methyl-3-(trifluoromethyl)benzamide](/img/structure/B11927444.png)
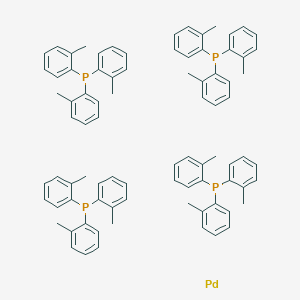
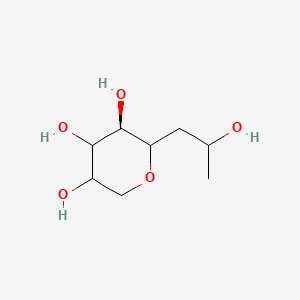
![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine](/img/structure/B11927461.png)


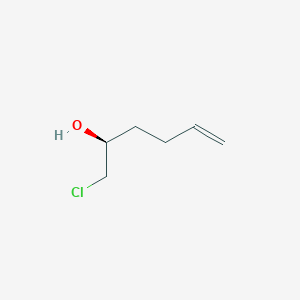
![sodium 2,2',2'',2'''-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate](/img/structure/B11927491.png)
